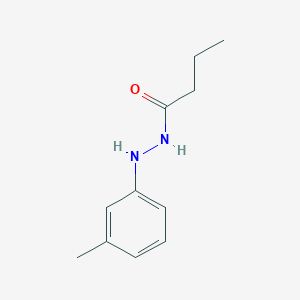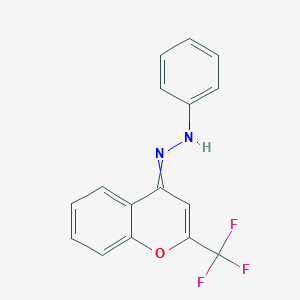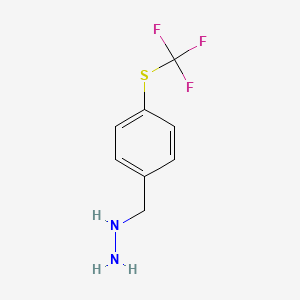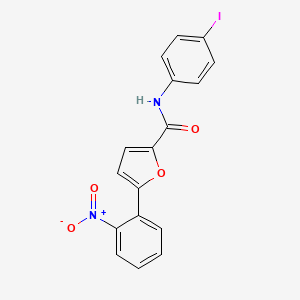![molecular formula C53H48Cl2NO4P2PdS- B12445487 Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct](/img/structure/B12445487.png)
Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct is a complex organometallic compound. It is widely recognized for its role as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. The compound’s unique structure, which includes a palladium center coordinated with methanesulfonato, xanthene, and biphenyl ligands, contributes to its high reactivity and selectivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct involves several steps:
Preparation of Xanthene Ligand: The xanthene ligand is synthesized by reacting benzyl ether with trialkylchlorosilane, followed by dechlorination to form diphenyldialkylsilane.
Formation of the Palladium Complex: The xanthene precursor is reacted with methanesulfonato diphenylphosphine palladium(II) dichloromethane complex in solution to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis procedures. The key steps include:
Bulk Preparation of Ligands: Large-scale synthesis of the xanthene and biphenyl ligands.
Complex Formation: Reacting the ligands with palladium salts under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the palladium center.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced.
Substitution: The compound is involved in substitution reactions, particularly in cross-coupling reactions where it acts as a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Typical reagents include aryl halides and organometallic reagents like Grignard reagents or organozinc compounds.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other coupled products .
Applications De Recherche Scientifique
Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct has several scientific research applications:
Mécanisme D'action
The mechanism by which Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct exerts its effects involves the palladium center acting as a catalyst. The palladium facilitates the formation of reactive intermediates, which then undergo various transformations to form the desired products. The xanthene and biphenyl ligands stabilize the palladium center and enhance its reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichloro[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine-κP]]-palladium(II)
- Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II)
Uniqueness
Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct is unique due to its high reactivity and selectivity in catalyzing cross-coupling reactions. The combination of xanthene and biphenyl ligands provides a stable yet highly reactive environment for the palladium center, making it an efficient catalyst for various organic transformations .
Propriétés
Formule moléculaire |
C53H48Cl2NO4P2PdS- |
|---|---|
Poids moléculaire |
1034.3 g/mol |
Nom IUPAC |
dichloromethane;(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C39H32OP2.C12H10N.CH2Cl2.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1-3;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H2;1H3,(H,2,3,4);/q;-1;;; |
Clé InChI |
ZGZXWYLDMXIJAO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium](/img/structure/B12445408.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12445431.png)
![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B12445435.png)

![N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445447.png)
![N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide](/img/structure/B12445450.png)


![5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12445473.png)

![2-methyl-N-[4-({2-[(3-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B12445476.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine](/img/structure/B12445483.png)

